N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Attachment of the 3-chloro-2-methylphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer unique chemical and physical properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-16(22)8-5-9-17(14)24-20(27)13-28-21-19-12-18(15-6-3-2-4-7-15)25-26(19)11-10-23-21/h2-12H,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGUWCUJCNMCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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